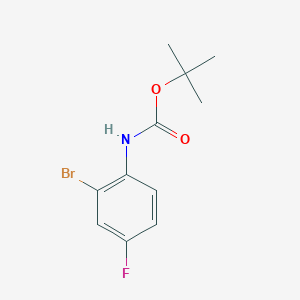

Tert-butyl (2-bromo-4-fluorophenyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl (2-bromo-4-fluorophenyl)carbamate is a chemical compound that belongs to the class of organic compounds known as carbamates. These compounds are characterized by the presence of a carbamate group, which is a functional group derived from carbamic acid (NH2COOH) by replacing a hydrogen atom with an alkyl or aryl group, in this case, tert-butyl. The specific compound also contains a bromine and a fluorine atom on the aromatic ring, which may influence its reactivity and physical properties 910.

Synthesis Analysis

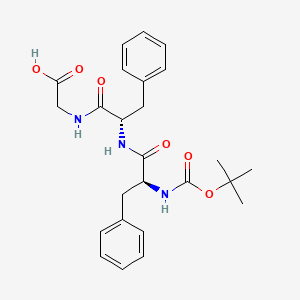

The synthesis of tert-butyl carbamates can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . In another study, tert-butyl carbamates were synthesized via lipase-catalyzed transesterification, leading to optically pure enantiomers . Additionally, tert-butyl carbamates have been obtained through Suzuki cross-coupling reactions , and by condensation reactions under basic conditions10. These methods demonstrate the versatility in synthesizing tert-butyl carbamates and their derivatives.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of tert-butyl carbamates have been studied using various computational methods, including density functional theory (DFT) and Hartree-Fock (HF) calculations . These studies provide insights into the optimized geometric parameters, such as bond lengths and angles, and help in the assignment of vibrational frequencies. The computational results are often validated by comparison with experimental data, such as FT-IR spectra and X-ray diffraction studies 10.

Chemical Reactions Analysis

Tert-butyl carbamates participate in a range of chemical reactions. They can act as intermediates in the synthesis of biologically active compounds , and can be deprotected under mild conditions using aqueous phosphoric acid, which is an environmentally benign reagent . The deprotection reaction is selective and preserves the stereochemical integrity of the substrates. Furthermore, tert-butyl carbamates can be transformed into other functional groups, such as hydroxylamines, through reactions with organometallics .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The presence of substituents like bromine and fluorine atoms can affect properties such as solubility, boiling point, and stability. For example, tert-butyl carbamates with electron-withdrawing groups like fluorine may exhibit increased resistance to hydrolysis and enhanced thermal stability9. The molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are also important as they can determine the compound's reactivity and interaction with other molecules .

科学的研究の応用

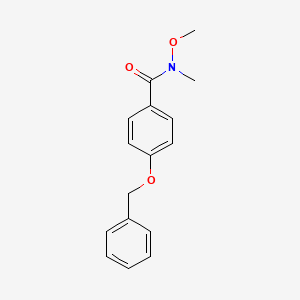

Application 1: Ketoreductase-assisted synthesis

- Summary of the Application: This compound is used in the ketoreductase-assisted synthesis of chiral selective tert-butyl {5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate . This process involves the reduction of tert-butyl [5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate .

- Methods of Application: The best ketoreductases for this biotransformation were found to be ES-KRED-213 and KRED-P1-H01 . The optimum parameters were 40 °C, pH 7.0, 10% enzyme loading, and 100 g/L substrate loading .

- Results or Outcomes: ES-KRED-213 showed 99.4% conversion, 4.9 g/50 mL product formation, with an actual product recovery of 4.2 g corresponding to a product yield 85% with respect to the product formed after reaction .

Application 2: Synthesis of N-Boc-protected anilines

Safety And Hazards

特性

IUPAC Name |

tert-butyl N-(2-bromo-4-fluorophenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO2/c1-11(2,3)16-10(15)14-9-5-4-7(13)6-8(9)12/h4-6H,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKKPWHZRLYHGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00463853 |

Source

|

| Record name | TERT-BUTYL (2-BROMO-4-FLUOROPHENYL)CARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (2-bromo-4-fluorophenyl)carbamate | |

CAS RN |

384793-18-4 |

Source

|

| Record name | TERT-BUTYL (2-BROMO-4-FLUOROPHENYL)CARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1280420.png)